molecular formula C13H18FN3O3 B7987566 (S)-3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7987566
M. Wt: 283.30 g/mol
InChI Key: LZSFSXFQAPNOHK-JTQLQIEISA-N
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Description

(S)-3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a 5-fluoro-pyrimidin-2-yloxy substituent at the 3-position. This compound is part of a broader class of pyrrolidine-based intermediates used in pharmaceutical synthesis, particularly in kinase inhibitor development or as building blocks for small-molecule therapeutics. The stereochemistry (S-configuration) at the pyrrolidine ring’s 3-position is critical for its biological activity and binding specificity.

Properties

IUPAC Name

tert-butyl (3S)-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSFSXFQAPNOHK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester group. Its molecular formula is C13_{13}H17_{17}F1_{1}N2_{2}O3_{3}, with a molecular weight of approximately 283.30 g/mol . The presence of fluorine in the pyrimidine ring is significant as it can influence the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Starting from commercially available precursors, the pyrrolidine ring is formed through cyclization reactions.
  • Introduction of the Pyrimidine Moiety : The 5-fluoro-pyrimidine component is introduced via nucleophilic substitution reactions.
  • Esterification : The final step involves the formation of the tert-butyl ester through acid-catalyzed esterification.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit COX-2 activity effectively. For example, related compounds exhibited IC50_{50} values ranging from 23.8 to 42.1 µM against COX-2, suggesting that this compound may have comparable or enhanced activity .

CompoundTarget EnzymeIC50_{50} (µM)
Compound ACOX-119.45 ± 0.07
Compound BCOX-223.8 ± 0.20
This compoundCOX-2TBD

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:

  • Anti-inflammatory Effects : Research indicated that similar pyrimidine derivatives suppressed COX-2 activity significantly in animal models, demonstrating their efficacy in reducing inflammation .
  • Cancer Research : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential applications in oncology .
  • Neuroprotective Properties : There are indications that certain derivatives may provide neuroprotective effects by modulating neurotransmitter systems, although further studies are necessary to establish these claims .

Scientific Research Applications

Scientific Research Applications

  • CB2 Receptor Modulation
    • Research indicates that compounds similar to (S)-3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidine derivatives can act as agonists for the CB2 receptor, which is implicated in various physiological processes including pain modulation and immune response. These compounds have potential therapeutic applications in treating inflammatory diseases and chronic pain conditions .
  • Anticancer Activity
    • The compound has been investigated for its anticancer properties. Studies have shown that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorinated pyrimidine enhances the compound's interaction with cellular targets, potentially increasing its efficacy against specific cancer types .
  • Neuroprotective Effects
    • There is emerging evidence that (S)-3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidine derivatives may exhibit neuroprotective effects. Research has focused on their ability to modulate neurotransmitter systems, which could lead to advancements in treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Antiviral Properties
    • Some studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. The mechanism of action involves interference with viral replication processes, making it a candidate for further investigation in antiviral drug development .

Case Study 1: CB2 Receptor Agonism

A study published in a pharmaceutical journal demonstrated that a related pyrrolidine derivative effectively modulated CB2 receptor activity, leading to reduced inflammation in animal models of arthritis. The findings highlight the therapeutic potential of such compounds in managing inflammatory diseases.

Case Study 2: Anticancer Efficacy

In vitro studies conducted on various cancer cell lines showed that (S)-3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidine derivatives significantly inhibited cell proliferation and induced apoptosis. These results were corroborated by in vivo experiments using xenograft models, where treated groups exhibited reduced tumor sizes compared to controls.

Case Study 3: Neuroprotection

Research involving neuroblastoma cells indicated that the compound could protect against oxidative stress-induced cell death. This suggests potential applications in developing treatments for neurodegenerative disorders.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
CB2 Receptor AgonismModulates immune response
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsProtects neurons from oxidative stress
Antiviral PropertiesInterferes with viral replication

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally related pyrrolidine and pyrimidine derivatives, highlighting key differences in substituents, molecular properties, and inferred biological implications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(S)-3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester Likely C₁₄H₁₉FN₃O₃* ~297.3* 5-Fluoro-pyrimidin-2-yloxy, tert-butyl ester Fluorine enhances electronegativity and metabolic stability; chiral center critical for binding
(S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₅H₂₃N₃O₃ 293.36 4,6-Dimethyl-pyrimidin-2-yloxy Methyl groups increase steric bulk; reduced electronegativity vs. fluoro analog
2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₄H₂₀FN₃O₂S 313.40 Sulfanylmethyl linker, 5-fluoro-pyrimidine Sulfur linker may increase lipophilicity; potential for disulfide bond formation
(S)-3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₅H₂₀N₄O₂ 296.35 4-Cyano-pyridin-2-ylamino Amino linker and cyano group enhance hydrogen bonding and polarity
(R)-3-(5-Bromo-thiophene-2-sulfonylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Not provided Not provided 5-Bromo-thiophene-2-sulfonylamino Bromine and thiophene introduce steric/electronic diversity; sulfonamide linker

*Inferred based on structural similarity to and .

Key Comparative Insights

Substituent Effects :

  • Fluorine vs. Methyl Groups : The 5-fluoro substituent in the target compound improves electronegativity and metabolic stability compared to the 4,6-dimethyl-pyrimidine analog . This could enhance target binding in hydrophobic pockets or reduce oxidative metabolism.
  • Oxy vs. Sulfanylmethyl Linkers : The oxygen linker in the target compound may offer better hydrogen-bonding capacity than the sulfur-containing analog (), which could increase lipophilicity and alter pharmacokinetics .

Chirality and Stereochemistry :

  • The (S)-configuration in the target compound and its analogs (e.g., ) is critical for enantioselective interactions with biological targets, such as kinases or GPCRs. In contrast, racemic mixtures (e.g., compounds in ) may exhibit reduced potency or off-target effects.

Heterocycle Diversity :

  • Pyrimidine (target) vs. pyridine () vs. thiophene (): Pyrimidines are more electron-deficient, favoring interactions with aromatic residues in enzymes. Thiophene-based analogs () may prioritize hydrophobic interactions.

Physicochemical Properties: The tert-butyl ester group in all compounds improves cell permeability via increased lipophilicity.

Synthetic Utility :

  • The tert-butyl ester serves as a common protecting group, enabling straightforward deprotection during late-stage synthesis. Fluorinated pyrimidines (target) may require specialized fluorination steps, increasing synthetic complexity versus methyl-substituted analogs .

Research Findings and Implications

While direct biological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • MDM2-p53 Interaction: Compounds with pyrimidine motifs (e.g., ) are known to disrupt protein-protein interactions, suggesting the target compound could be explored in oncology for p53 activation .
  • Kinase Inhibition : The pyrrolidine scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT, EGFR). Fluorine’s electronegativity may enhance binding to ATP pockets .

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